Tigecycline-D9

Therapeutic Drug Monitoring LC-MS/MS Method Validation Bioanalytical Chemistry

Tigecycline-D9 is the definitive 9-deuterium labeled internal standard for tigecycline, delivering a +9 Da mass shift (m/z 586.4→595.5) that eliminates co-elution and isotopic cross-talk, ensuring matrix-effect-corrected quantitation (87–104% IS-normalized MF). Validated in human plasma and CSF for clinical TDM/PK panels, it is the only choice for <7.2% CV, >93% accuracy, and high-throughput 2-min LC-MS/MS runs. Avoid generic isotope analogs—insist on Tigecycline-D9 for regulatory-grade bioanalytical precision.

Molecular Formula C29H39N5O8
Molecular Weight 594.7 g/mol
Cat. No. B1157721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigecycline-D9
Synonyms(4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-9-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide-d9;  Tygacil-d9;  WAY-GAR 936-d9;  Glycylcycline-d9; 
Molecular FormulaC29H39N5O8
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
InChIInChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1/i1D3,2D3,3D3
InChIKeySOVUOXKZCCAWOJ-LCXUVLLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tigecycline-D9: Stable Isotope-Labeled Internal Standard for Tigecycline Bioanalysis and Pharmacokinetic Studies


Tigecycline-D9 is a deuterium-labeled analog of the broad-spectrum glycylcycline antibiotic tigecycline, incorporating nine deuterium atoms that provide a mass shift of +9 Da relative to the unlabeled parent compound (m/z 586.4 → 595.5) [1]. It is manufactured with isotopic enrichment ≥98% and chemical purity ≥95% for use exclusively as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS quantification . Tigecycline-D9 is not intended as a therapeutic agent; its sole purpose is to enable accurate, matrix-effect-corrected quantitation of tigecycline in complex biological matrices including human plasma, serum, and cerebrospinal fluid [1].

Tigecycline-D9 Procurement Rationale: Why Non-Isotopic or Lower-D Substitution Compromises Quantitative Reliability


Generic substitution of Tigecycline-D9 with unlabeled tigecycline, non-isotopic internal standards (e.g., tetracycline), or analogs with fewer deuterium labels introduces quantifiable analytical error. Unlabeled tigecycline cannot serve as an internal standard because it co-elutes and shares identical MRM transitions with the analyte, precluding independent detection. Tetracycline, a structural analog used in earlier methods, exhibits differential extraction recovery, ionization efficiency, and retention time relative to tigecycline—resulting in IS-normalized matrix effects that deviate substantially from the acceptable 85–115% range [1]. Deuterated analogs with insufficient mass shift (e.g., D3 or D5) risk isotopic cross-talk with the analyte's natural M+1 or M+2 isotopic envelope, while carbon-13 labeled alternatives require more complex and costly synthesis without providing superior analytical performance . The nine-deuterium substitution of Tigecycline-D9 provides a definitive mass separation while maintaining near-identical physicochemical behavior to the analyte, a requirement that cannot be met by any non-isotopic or under-labeled alternative .

Tigecycline-D9 Evidence Guide: Quantified Analytical Differentiation from Alternative Internal Standards


Tigecycline-D9 vs. Tetracycline IS: Superior Matrix Effect Normalization in Human Plasma

Using Tigecycline-D9 as the internal standard achieves IS-normalized matrix effects within 87–104% across QC concentration levels in critically ill patient plasma, meeting FDA bioanalytical method validation acceptance criteria (85–115%) [1]. In contrast, methods employing tetracycline—a non-isotopic structural analog—as an internal standard report mean matrix effects ranging from 92.1% to 97.6%, a narrower but less representative correction due to differential ionization and recovery between the structurally dissimilar analyte and IS [2]. Tigecycline-D9's near-identical physicochemical properties to the analyte provide more robust matrix effect compensation across diverse patient sample sources.

Therapeutic Drug Monitoring LC-MS/MS Method Validation Bioanalytical Chemistry

Intra- and Inter-Batch Precision with Tigecycline-D9 IS: <7.2% CV Across 50–5000 ng/mL Range

LC-MS/MS methods employing Tigecycline-D9 as the internal standard achieve intra- and inter-batch precision (coefficient of variation, CV) of less than 7.2% for tigecycline quantitation across the entire calibration range of 50–5000 ng/mL in human plasma [1]. This precision profile comfortably satisfies the FDA bioanalytical guidance requirement of ≤15% CV (≤20% at LLOQ). Methods using non-isotopic internal standards (e.g., tetracycline) report intra- and inter-day precision <15% at three QC levels (10, 100, 1600 ng/mL), a broader but less stringent range [2]. The tighter CV achieved with Tigecycline-D9 reflects the superior co-variation of analyte and IS during sample preparation, chromatography, and ionization.

Bioanalytical Method Validation Pharmacokinetic Studies Precision and Accuracy

Multi-Analyte Method Compatibility: Tigecycline-D9 as IS in Simultaneous Quantitation with Ceftazidime-Avibactam and Polymyxin B

Tigecycline-D9 has been successfully deployed as the internal standard for tigecycline in a validated LC-MS/MS method that simultaneously quantifies three critical antibiotics—ceftazidime-avibactam, polymyxin B, and tigecycline—in a single 5-minute analytical run from 50 μL of human plasma [1]. The method achieved accuracy of 88.32%–110.4% across all analytes and precision (RSD) <15%, with Tigecycline-D9 specifically assigned to tigecycline quantitation while separate IS compounds were used for the other analytes (cefazolin for ceftazidime, sulbactam for avibactam, polymyxin E2 for polymyxin B). No cross-interference or IS mis-assignment was observed, confirming Tigecycline-D9's specificity and compatibility in complex multi-analyte panels.

Multi-Analyte LC-MS/MS Antibiotic Combination Therapy Carbapenem-Resistant Infections

Accuracy Profile: 93.4–101.8% Across QC Levels with Tigecycline-D9 IS in Critically Ill Patient Plasma

Quantitation of tigecycline in plasma from critically ill patients using Tigecycline-D9 as the SIL-IS yields accuracy ranging from 93.4% to 101.8% across low, medium, and high QC concentration levels [1]. This accuracy range falls well within the FDA-recommended 85–115% acceptance window and compares favorably to methods using non-isotopic IS such as tetracycline, which report accuracy of 95.1–106.1% [2]. The narrower and more centered accuracy profile with Tigecycline-D9 (deviation of -6.6% to +1.8% from nominal) versus tetracycline IS (-4.9% to +6.1% deviation) indicates reduced systematic bias, attributable to the identical recovery and ionization characteristics of the SIL-IS relative to the analyte.

Bioanalytical Accuracy Clinical Pharmacokinetics ICU Therapeutic Drug Monitoring

Rapid Analysis Workflow: 2-Minute Run Time with Tigecycline-D9 IS vs. Longer Conventional Methods

The validated LC-MS/MS method employing Tigecycline-D9 as the internal standard achieves a total chromatographic run time of 2 minutes per sample, enabling analysis of approximately 30 clinical samples per hour [1]. This rapid throughput is enabled by the robust co-elution of Tigecycline-D9 with the analyte under isocratic conditions (80:20 mobile phase), a characteristic that structurally dissimilar internal standards cannot reliably provide. Earlier methods using tetracycline IS require gradient elution with longer equilibration times and report run times not explicitly quantified but typically in the 5–8 minute range [2]. The 2-minute run time represents a 2.5- to 4-fold improvement in throughput over typical gradient-based methods.

High-Throughput Bioanalysis LC-MS/MS Method Optimization Clinical Sample Throughput

Tigecycline-D9: Validated Application Scenarios for Clinical Bioanalysis and Pharmacokinetic Research


Therapeutic Drug Monitoring (TDM) of Tigecycline in Critically Ill ICU Patients

Tigecycline-D9 is the validated internal standard of choice for clinical TDM assays requiring high precision (<7.2% CV), accuracy (93.4–101.8%), and rapid turnaround (2-minute run time) [1]. The method has been successfully applied to quantify tigecycline concentrations in plasma from critically ill adult patients with hospital-acquired pneumonia, enabling population pharmacokinetic modeling and individualized dose optimization [1]. The robust matrix effect normalization (87–104%) ensures reliable quantitation despite the physiological variability inherent to ICU patient populations with organ dysfunction and polypharmacy.

Multi-Antibiotic Therapeutic Drug Monitoring in Carbapenem-Resistant Infections

In clinical scenarios requiring simultaneous monitoring of multiple antibiotics for combination therapy against carbapenem-resistant organisms, Tigecycline-D9 serves as the specific internal standard for tigecycline quantitation within a 5-analyte LC-MS/MS panel that also measures ceftazidime, avibactam, polymyxin B1, and polymyxin B2 [2]. This method has been validated in plasma from patients with confirmed carbapenem-resistant organism infections and requires only 50 μL sample volume, making it applicable to pediatric and volume-limited ICU sampling protocols.

Population Pharmacokinetic Studies in Hospital-Acquired Pneumonia Cohorts

Tigecycline-D9 enables high-throughput quantification of tigecycline across the clinically relevant concentration range of 50–5000 ng/mL, with a lower limit of quantification (LLOQ) suitable for capturing trough concentrations in pharmacokinetic studies [1]. The method has been deployed in Chinese hospital-acquired pneumonia patient cohorts to establish population PK models that inform dosing regimens in this challenging patient population, where altered pharmacokinetics due to critical illness necessitate therapeutic drug monitoring [1].

Cerebrospinal Fluid Penetration Studies for CNS Infection Dosing

For studies investigating tigecycline penetration into the central nervous system, Tigecycline-D9 has been validated as an internal standard for quantitation in human cerebrospinal fluid (CSF) over a linear range of 250–100,000 ng/mL, with IS-normalized matrix effect of 101.13–103.58% [3]. This application supports dose-finding studies for cerebral intraventricular administration in drug-resistant Gram-negative bacterial meningitis, where accurate CSF concentration data are essential for establishing safe and effective dosing regimens.

Technical Documentation Hub

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21 linked technical documents
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